Cephalotaxine, acetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalotaxine, acetate (ester) is a natural alkaloid derived from the plant genus Cephalotaxus. This compound is known for its unique chemical structure and significant biological activities, particularly in the field of medicinal chemistry. Cephalotaxine, acetate (ester) is a derivative of cephalotaxine, which is isolated from the bark and leaves of Cephalotaxus species. It has been extensively studied for its potential therapeutic applications, especially in the treatment of leukemia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cephalotaxine, acetate (ester) typically involves the esterification of cephalotaxine. One common method is the oxidative ring-opening of a furan, which unveils an amine-tethered dicarbonyl. This intermediate undergoes a spontaneous transannular Mannich cyclization, forming the cephalotaxine substructure in a single operation with a yield of 60% . Another method involves the borohydride reduction of cephalotaxinone to cephalotaxine, followed by esterification .
Industrial Production Methods
Industrial production of cephalotaxine, acetate (ester) often relies on plant-derived cephalotaxine due to its abundance in Cephalotaxus species. The process involves the extraction of cephalotaxine from the plant material, followed by chemical modification to produce the acetate ester. This method is preferred for large-scale production due to the high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Cephalotaxine, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert cephalotaxine, acetate (ester) to other functionalized compounds.
Substitution: The acetate group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cephalotaxine derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Cephalotaxine, acetate (ester) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex alkaloids.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Cephalotaxine, acetate (ester) is investigated for its antileukemic properties and potential use in cancer therapy.
Industry: The compound is used in the development of pharmaceuticals and as a lead compound for drug discovery
Mechanism of Action
Cephalotaxine, acetate (ester) exerts its effects by binding to the peptidyl transferase center of the human ribosome, inhibiting protein translation. This mechanism is similar to that of homoharringtonine, another cephalotaxine derivative. The inhibition of protein synthesis leads to the suppression of cell growth and proliferation, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Cephalotaxine, acetate (ester) can be compared with other similar compounds such as:
Homoharringtonine: Both compounds inhibit protein synthesis, but homoharringtonine has an additional ester side chain that enhances its biological activity.
Isoharringtonine: Similar in structure but differs in the position of the ester group, affecting its activity.
Norisoharringtonine: A new compound with a similar backbone but different functional groups, leading to distinct biological properties.
Cephalotaxine, acetate (ester) is unique due to its specific esterification, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] acetate |
InChI |
InChI=1S/C20H23NO5/c1-12(22)26-19-17(23-2)10-20-5-3-6-21(20)7-4-13-8-15-16(25-11-24-15)9-14(13)18(19)20/h8-10,18-19H,3-7,11H2,1-2H3/t18-,19-,20+/m1/s1 |
InChI Key |
WZFZRXGNVSHCOI-AQNXPRMDSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4 |
Canonical SMILES |
CC(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.